

# 2-Bromo-6-hydrazinopyridine hydrochloride basic properties

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## Compound of Interest

Compound Name:	2-Bromo-6-hydrazinopyridine hydrochloride
CAS No.:	1955553-71-5
Cat. No.:	B3113469

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An In-Depth Technical Guide to **2-Bromo-6-hydrazinopyridine Hydrochloride**: Synthesis, Properties, and Applications in Advanced Therapeutics

As drug discovery and materials science pivot toward increasingly complex bifunctional scaffolds, **2-bromo-6-hydrazinopyridine hydrochloride** has emerged as a critical intermediate. This compound combines the nucleophilic, chelating potential of a hydrazine group with the electrophilic, cross-coupling readiness of an aryl bromide.

This whitepaper provides a comprehensive analysis of its physicochemical properties, validated synthetic workflows, and downstream applications in coordination chemistry and heterocyclic drug design.

## Physicochemical Profile and Structural Dynamics

The utility of 2-bromo-6-hydrazinopyridine stems from its orthogonal reactivity. The hydrazine moiety acts as a potent bidentate nucleophile, ideal for condensation reactions to form Schiff bases or cyclization into fused heterocycles. Conversely, the bromine atom at the 6-position

serves as a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or further nucleophilic aromatic substitution (

).

The compound is most commonly isolated and stored as a hydrochloride salt. The free base (CAS 26944-71-8) is prone to auto-oxidation and degradation under ambient conditions. Protonation of the terminal amine to form the hydrochloride salt (CAS 1955553-71-5) significantly enhances its shelf-life and aqueous solubility[1].

Table 1: Key Physicochemical Properties

Property	Value
IUPAC Name	(6-bromopyridin-2-yl)hydrazine hydrochloride
CAS Number (HCl Salt)	1955553-71-5[1]
CAS Number (Free Base)	26944-71-8[2]
Molecular Formula	
Molecular Weight	224.49 g/mol
Canonical SMILES	Cl.NNC1=CC=CC(Br)=N1[1]
Appearance (Free Base)	Pale brown to off-white solid[2]
Melting Point (Free Base)	117–118 °C[2]
Solubility	Soluble in Methanol, DMSO, and Water (as HCl salt)

## Validated Synthetic Methodology and Mechanistic Causality

The synthesis of 2-bromo-6-hydrazinopyridine relies on a nucleophilic aromatic substitution ( ) of 2,6-dibromopyridine. The electron-deficient nature of the pyridine ring, exacerbated by the inductive electron-withdrawing effects of the two bromine atoms, makes the 2- and 6-positions highly susceptible to nucleophilic attack by hydrazine.

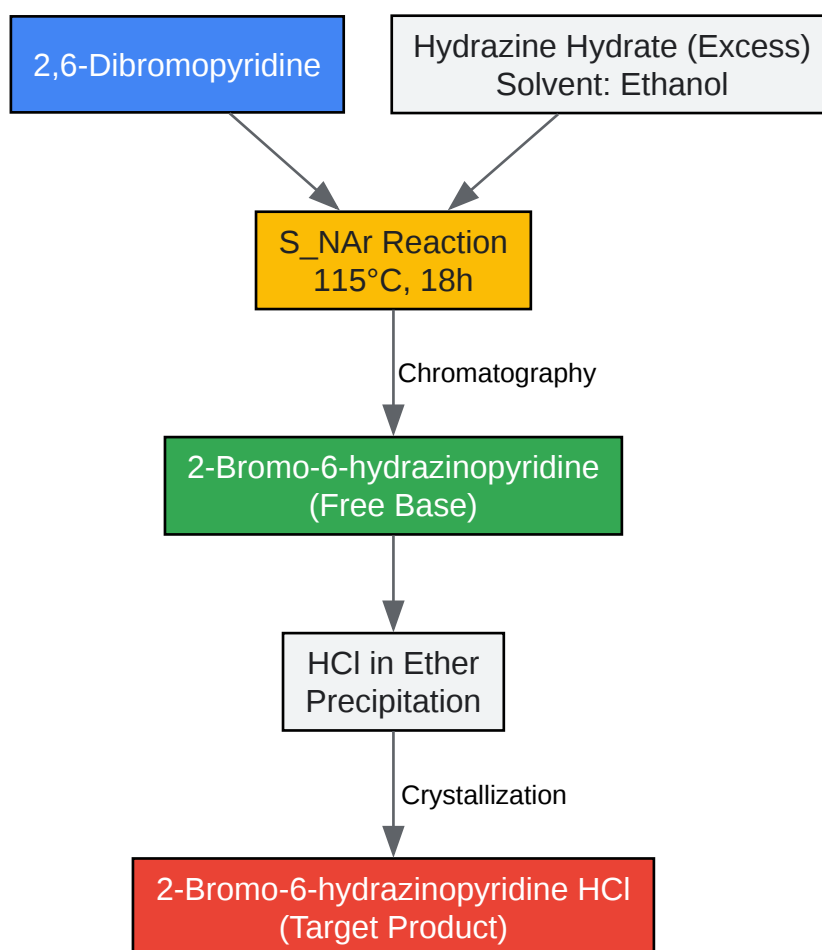
## Step-by-Step Protocol: Synthesis of the Hydrochloride Salt

### Reagents Required:

- 2,6-dibromopyridine (1.0 equivalent)
- Hydrazine hydrate (50-60% aqueous solution, 5.0–6.0 equivalents)
- Ethanol (Reaction solvent)
- Anhydrous Hydrogen Chloride (in diethyl ether or dioxane)

### Procedure:

- Suspension: Suspend 2,6-dibromopyridine (e.g., 4.12 g, 16.6 mmol) in 40 mL of ethanol within a round-bottom flask equipped with a reflux condenser[2].
- Nucleophilic Addition: Slowly add hydrazine hydrate (10 mL, ~97.6 mmol).
  - Causality Check: A large molar excess of hydrazine is strictly required. If stoichiometric amounts are used, the newly formed 2-bromo-6-hydrazinopyridine can act as a nucleophile and attack unreacted 2,6-dibromopyridine, leading to the formation of symmetrical 1,2-bis(6-bromopyridin-2-yl)hydrazine dimers.
- Thermal Activation: Heat the reaction mixture to reflux (approx. 115 °C in a sand bath) for 18 hours[2]. The thermal energy is necessary to overcome the activation barrier of the intermediate (Meisenheimer complex).
- Workup and Purification (Free Base): Remove the ethanol under reduced pressure. Purify the resulting residue via silica gel column chromatography using an ethyl acetate/n-heptane (60/40, v/v) eluent to isolate the free base as an off-white solid (Yield: ~93%)[2].
- Salt Formation: Dissolve the purified free base in a minimal amount of dry diethyl ether. Dropwise, add a stoichiometric amount of HCl (1M in diethyl ether) under an inert atmosphere at 0 °C. Filter the resulting precipitate, wash with cold ether, and dry under vacuum to yield **2-bromo-6-hydrazinopyridine hydrochloride**.



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Caption: Workflow for the synthesis of 2-bromo-6-hydrazinopyridine HCl.

## Applications in Drug Discovery and Materials Science

The structural duality of this compound allows it to be deployed in two major synthetic trajectories: the generation of bioactive metal complexes and the construction of fused heterocyclic pharmacophores.

## Tridentate Schiff Base Ligands and Anticancer Metal Complexes

Hydrazinopyridines readily condense with aldehydes (e.g., o-vanillin, salicylaldehyde) to form Schiff bases. These ligands typically act in a tridentate fashion (N,N,O or N,N,N coordination),

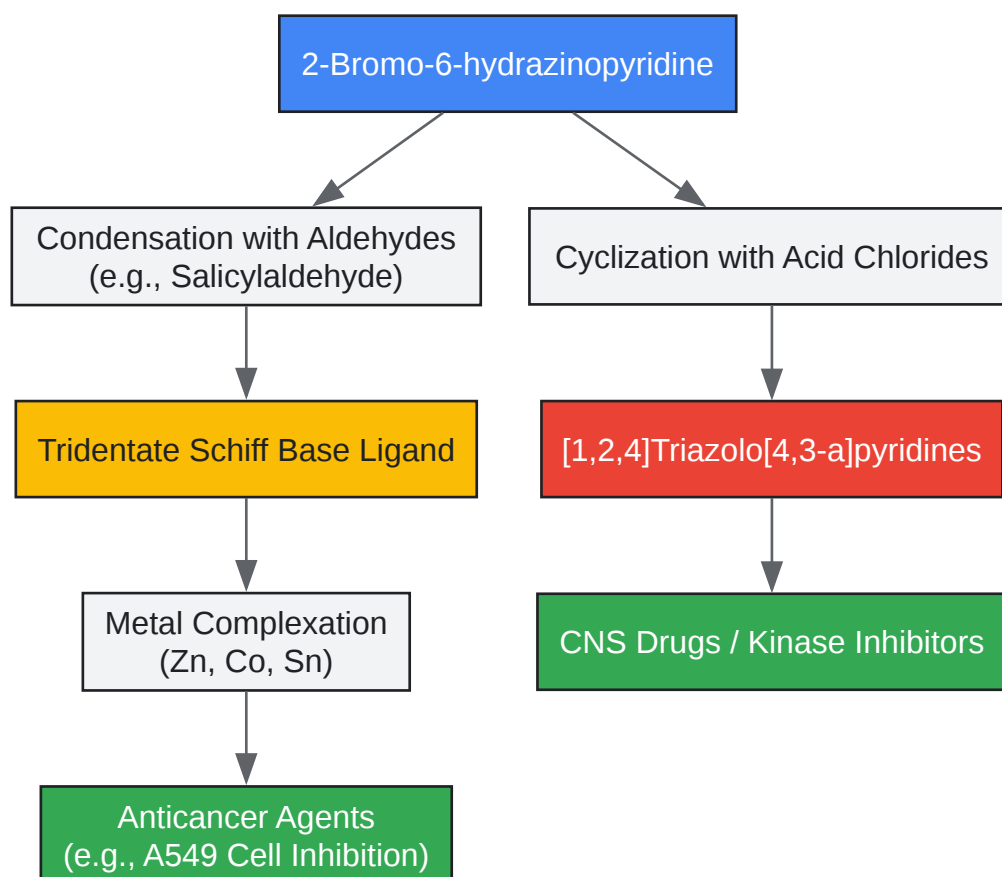
providing highly stable chelation environments for transition metals[3][4].

Recent oncological research has highlighted the efficacy of binuclear zinc and cobalt complexes derived from 2-bromo-6-hydrazinopyridine Schiff bases. For instance, condensing the hydrazine with 5-bromosalicylaldehyde or o-vanillin yields a ligand that, when complexed with Zinc(II), demonstrates potent inhibitory activity against human lung cancer cell lines (A549) and notably, cisplatin-resistant strains (A549cisR)[5][6]. The metal center facilitates DNA intercalation or reactive oxygen species (ROS) generation, while the bromopyridine tail enhances lipophilicity and cellular uptake.

## Synthesis of [1,2,4]Triazolo[4,3-a]pyridines

The hydrazine group can undergo cyclocondensation with acid chlorides, orthoesters, or carbon disulfide to form [1,2,4]triazolo[4,3-a]pyridines[7]. This fused bicyclic system is a "privileged scaffold" in medicinal chemistry, frequently found in central nervous system (CNS) therapeutics (e.g., the antidepressant trazodone) and various kinase inhibitors.

The presence of the bromine atom at the 6-position of the original starting material translates to a bromine atom on the fused ring system, providing an ideal site for late-stage functionalization via Suzuki coupling to introduce diverse aryl or heteroaryl groups, thereby rapidly expanding structure-activity relationship (SAR) libraries.



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Caption: Divergent synthetic applications in drug discovery and materials science.

## Handling, Storage, and Self-Validating Protocols

To ensure experimental reproducibility, the integrity of the reagent must be maintained.

- **Storage Conditions:** The hydrochloride salt must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at -20 °C[2]. While the salt is more stable than the free base, prolonged exposure to moisture can lead to hydrolysis, and exposure to light can induce radical-mediated degradation of the carbon-bromine bond.
- **Validation of Integrity:** Before deploying the reagent in sensitive catalytic workflows, its integrity should be validated. A self-validating check involves dissolving a small aliquot in  
for

analysis. The presence of a sharp singlet integrating to 1H near

9.5-10.0 ppm (representing the protonated hydrazine

) and the absence of symmetric multiplet duplication in the aromatic region confirms the material has not dimerized or degraded[3][7].

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